5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an ethylhexylthio group attached to the thiophene ring. This compound is used as a building block in the synthesis of various organic materials, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under an inert atmosphere, usually at low temperatures, to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include substituted thiophenes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of ultra-narrow band-gap non-fullerene acceptors (NFAs) such as IEICO, IEICO-4F, and IEICO-4Cl.
Material Science: It is employed in the development of new materials with specific electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the aldehyde group are particularly reactive, allowing the compound to undergo substitution, oxidation, and reduction reactions. These reactions enable the formation of larger conjugated systems, which are essential for its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the ethylhexylthio group.
3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the bromine atom.
4-Bromo-2-thiophenecarboxaldehyde: Similar but with different substitution patterns on the thiophene ring.
Uniqueness
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexylthio group, which imparts specific electronic properties to the compound. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .
Properties
Molecular Formula |
C13H19BrOS2 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
5-bromo-4-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrOS2/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
BJTWDRHWCCZWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=C(SC(=C1)C=O)Br |
Origin of Product |
United States |
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